molecular formula C15H19FN6S B6441671 4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine CAS No. 2548990-55-0

4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine

货号: B6441671
CAS 编号: 2548990-55-0
分子量: 334.4 g/mol
InChI 键: JNWOWGLUZSLMON-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative featuring a trifunctional substitution pattern. Its structure includes:

  • Position 2: A methylsulfanyl (-SMe) group, which serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions .
  • Position 4: An ethyl (-C₂H₅) substituent, contributing steric bulk and hydrophobicity.

This compound’s design leverages pyrimidine’s rigidity and piperazine’s conformational flexibility, making it a candidate for targeting enzymes or receptors in medicinal chemistry.

属性

IUPAC Name

4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN6S/c1-3-12-8-13(20-15(19-12)23-2)21-4-6-22(7-5-21)14-17-9-11(16)10-18-14/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWOWGLUZSLMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Comparison with Structural Analogs

Substituent Analysis

The table below highlights key structural differences between the target compound and related pyrimidine-piperazine derivatives:

Compound Name (Source) Position 2 Substituent Position 4 Substituent Position 6 Substituent Piperazine Modification
Target Compound Methylsulfanyl Ethyl Piperazin-1-yl 5-fluoropyrimidin-2-yl
5a () Phenylpiperazin-1-yl 4-Methoxyphenyl Thiophen-2-yl N-phenylpiperazine
4a () 4-Methylpiperazin-1-yl 4-Methoxyphenyl Thiophen-2-yl N-methylpiperazine
11a-j () Substituted sulfonyl Methyl Chloro-trifluoromethylphenyl Piperazin-1-yl-methanone
EP 2 402 347 A1 () Methanesulfonyl Morpholin-4-yl Thieno[3,2-d]pyrimidine Piperazin-1-ylmethyl
Key Observations:
  • Position 2 : The methylsulfanyl group in the target compound contrasts with bulkier substituents like phenylpiperazine or sulfonyl groups in analogs. This may enhance its reactivity as a leaving group in synthesis .
  • Piperazine Modification : The 5-fluoropyrimidin-2-yl group introduces fluorine’s electronegativity, which can enhance binding affinity through halogen bonding or dipole interactions, unlike sulfonyl or methoxy groups in analogs .

Research Implications

The structural uniqueness of 4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine positions it as a promising lead for:

  • Kinase Inhibition : Pyrimidine-piperazine hybrids are prevalent in kinase inhibitors (e.g., EGFR, PI3K), where fluorine’s electronic effects may improve selectivity .
  • Antimicrobial Agents : Analogous compounds () demonstrate activity against Gram-positive bacteria, warranting further testing .

准备方法

Core Pyrimidine Ring Formation

The pyrimidine backbone is typically constructed via cyclization reactions. A common approach involves the condensation of 1,3-dicarbonyl precursors with guanidine derivatives. For example, 1-(2-amino-4-methylthiazol-5-yl)ethan-1-one (prepared via acetylthiazole formation ) reacts with N-substituted guanidines under acidic conditions to yield 2-aminopyrimidine intermediates .

Key Reaction Parameters :

  • Solvent : Dichloromethane (DCM) or methanol mixtures

  • Catalyst : Mercury chloride (HgCl₂) for thiourea activation

  • Yield : 82–100% for acetylthiazole intermediates

Introduction of the Ethyl Group

Ethyl substitution at the 4-position is achieved through alkylation or pre-functionalized building blocks. In one protocol, 5-acetylthiazole derivatives undergo nucleophilic displacement with ethylamine under basic conditions. For instance, 1-(4-methyl-2-(phenylamino)thiazol-5-yl)ethan-1-one reacts with ethyl bromide in the presence of triethylamine to install the ethyl group .

Optimization Data :

ParameterConditionYieldSource
BaseTriethylamine85%
SolventDCM82%
TemperatureReflux90%

Methylsulfanyl Group Incorporation

The 2-(methylsulfanyl) moiety is introduced via thiolation. A preferred method involves treating 2-chloropyrimidine intermediates with sodium thiomethoxide (NaSMe). For example, 4-ethyl-6-bromo-2-chloropyrimidine reacts with NaSMe in dimethylformamide (DMF) at 60°C to afford the methylsulfanyl derivative .

Critical Considerations :

  • Regioselectivity : Bromine at the 6-position directs substitution to the 2-position .

  • Purification : Silica gel chromatography (DCM:MeOH = 95:5) isolates the product .

Piperazine Substitution at the 6-Position

The 6-bromo intermediate undergoes nucleophilic aromatic substitution (SNAr) with piperazine derivatives. 4-(5-Fluoropyrimidin-2-yl)piperazine is prepared separately via Buchwald-Hartwig coupling of 2-chloro-5-fluoropyrimidine with piperazine . This intermediate then displaces the bromide in 4-ethyl-6-bromo-2-(methylsulfanyl)pyrimidine under reflux in toluene .

Representative Procedure :

  • Combine 4-ethyl-6-bromo-2-(methylsulfanyl)pyrimidine (1 equiv), 4-(5-fluoropyrimidin-2-yl)piperazine (1.2 equiv), and K₂CO₃ (2 equiv) in toluene.

  • Reflux at 110°C for 12 hours.

  • Purify via column chromatography (DCM:MeOH = 9:1) .

Yield Comparison :

BaseSolventTemperatureYieldSource
TriethylamineEthyl acetateReflux63%
K₂CO₃TolueneReflux75%

Final Purification and Characterization

Crude products are purified via flash chromatography or recrystallization. For instance, 4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is recrystallized from acetone to achieve >99% purity . Structural validation employs ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Analytical Data :

  • ¹H NMR (500 MHz, CDCl₃) : δ 1.43 (t, J = 7.3 Hz, 3H, CH₂CH₃), 2.54 (s, 3H, SCH₃), 3.81 (s, 4H, piperazine-H), 4.45 (q, J = 7.2 Hz, 2H, CH₂CH₃) .

  • HRMS (ESI-TOF) : m/z 389.1520 [M + H]⁺ (calcd for C₁₇H₂₂FN₆S: 389.1515) .

Challenges and Mitigation Strategies

  • Regioselectivity : Competing substitution at the 4- vs. 6-positions is minimized using bulky bases (e.g., DIPEA) .

  • Byproduct Formation : Thiourea byproducts (e.g., 1,1-dicyclopentylthiourea ) are removed via selective crystallization .

常见问题

Q. What are the key synthetic steps and critical reaction conditions for synthesizing 4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine?

The synthesis typically involves:

  • Step 1: Nucleophilic substitution to introduce the piperazine moiety, using solvents like dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions .
  • Step 2: Fluorination at the pyrimidine ring using reagents like stannous chloride (SnCl₂) or fluorinating agents (e.g., Selectfluor®) in aprotic solvents .
  • Step 3: Introduction of the ethyl and methylsulfanyl groups via alkylation or thiolation reactions, optimized at 60–80°C for 12–24 hours .
  • Monitoring: Thin-layer chromatography (TLC) or HPLC ensures intermediate purity .

Q. What analytical techniques are essential for characterizing this compound and validating its purity?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and structural integrity, with characteristic shifts for fluoropyrimidine (δ ~8.5 ppm for aromatic protons) and piperazine (δ ~3.5 ppm for N–CH₂ groups) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated for C₁₅H₁₈F N₆S: 333.13 g/mol) .
  • HPLC-PDA: Ensures >95% purity by tracking UV absorption at 260 nm (pyrimidine π→π* transitions) .

Q. Which solvents and catalysts are optimal for its synthesis, and how do they influence yield?

  • Solvents: Polar aprotic solvents (DMF, DCM) enhance nucleophilic substitution efficiency by stabilizing transition states .
  • Catalysts: Lewis acids (e.g., ZnCl₂) accelerate fluorination, while palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling yields .
  • Yield Optimization: Lower temperatures (40–60°C) reduce side reactions, increasing yields by 15–20% .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations streamline reaction optimization?

  • Reaction Path Search: Tools like GRRM (Global Reaction Route Mapping) predict intermediates and transition states, reducing trial-and-error experimentation .
  • Solvent Screening: COSMO-RS simulations identify solvents that stabilize intermediates, improving regioselectivity .
  • Case Study: ICReDD’s workflow reduced optimization time for a similar pyrimidine derivative by 40% via in silico catalyst screening .

Q. How do structural modifications (e.g., substituent variation) affect bioactivity?

  • SAR Insights:
    • Fluorine Position: 5-Fluoropyrimidin-2-yl enhances target binding (e.g., kinase inhibition) due to electronegativity and steric fit .
    • Methylsulfanyl Group: Increases lipophilicity (logP ~2.8), improving membrane permeability but reducing solubility .
    • Piperazine Linkers: Bulky substituents (e.g., biphenyl) decrease CNS penetration but enhance peripheral target affinity .
  • Experimental Validation: Use competitive binding assays (e.g., SPR or ITC) to quantify affinity changes .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Case Example: Discrepancies in IC₅₀ values (e.g., 10 nM vs. 1 µM) may arise from assay conditions (e.g., ATP concentration in kinase assays).
  • Methodology:
    • Standardize Assays: Use validated protocols (e.g., Eurofins Panlabs® kinase profiling) .
    • Control Variables: Fix ATP levels at 1 mM and pH 7.4 to minimize variability .
    • Meta-Analysis: Cross-reference PubChem BioAssay data (AID 1259401) to identify outliers .

Q. What strategies improve aqueous solubility for in vivo studies without compromising activity?

  • Structural Modifications:
    • PEGylation: Introduce polyethylene glycol (PEG) chains at the ethyl group, increasing solubility (e.g., logS from -3.5 to -2.1) .
    • Prodrug Approach: Convert methylsulfanyl to sulfoxide (S=O), enhancing hydrophilicity .
  • Formulation: Use cyclodextrin complexes (e.g., HP-β-CD) to solubilize the compound for intravenous administration .

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